molecular formula C10H12ClNO B1206403 4-((2-Chloroethyl)(methyl)amino)benzaldehyde CAS No. 94-31-5

4-((2-Chloroethyl)(methyl)amino)benzaldehyde

Cat. No. B1206403
CAS RN: 94-31-5
M. Wt: 197.66 g/mol
InChI Key: IYFULQJDHJGQKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde and its analogs often involves multi-step reactions, starting from basic aromatic compounds and incorporating chloroethyl and methylamino groups through nucleophilic substitution, reduction, and oxidation reactions. For instance, Duan et al. (2017) established a rapid and efficient method for synthesizing 2-((4-substituted phenyl)amino)benzaldehyde, an important intermediate for anticancer drugs, showcasing the compound's relevance in pharmaceutical synthesis (Duan et al., 2017).

Molecular Structure Analysis

The molecular structure and conformation of related compounds have been explored through various techniques, including X-ray crystallography and spectroscopic methods. Anitha et al. (2012) described the crystal structure of a similar compound, showcasing the typical geometries and bonding patterns that might also apply to 4-((2-Chloroethyl)(methyl)amino)benzaldehyde (Anitha et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving 4-((2-Chloroethyl)(methyl)amino)benzaldehyde may include condensation reactions with other organic compounds to form heterocyclic structures or complexes with metals, as indicated by Sankaraperumal et al. (2013), who synthesized and characterized a Ni(II) complex with a related thiosemicarbazone ligand (Sankaraperumal et al., 2013).

Physical Properties Analysis

The physical properties of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde, such as solubility, melting point, and stability, can be inferred from studies on similar compounds. The analysis of structural, spectral, and thermal properties provides insights into its stability and reactivity under various conditions, as explored by Li-zeng et al. (2014) for a related compound (Li-zeng et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and potential for forming complexes or undergoing specific reactions, are crucial for understanding its applications in synthesis and material science. The work by Wang et al. (2006) on synthesizing and characterizing complexes with related compounds provides a glimpse into the chemical versatility and potential applications of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde (Wang et al., 2006).

Scientific Research Applications

Cytotoxic Effects and Anticancer Potential

  • Antimelanoma Drug Candidates : A study by Sâmia et al. (2019) explored the cytotoxic effects of nitrogen-mustard-derived Schiff bases, including a derivative of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde. This compound showed potential as an antimelanoma drug candidate due to its selective cytotoxic effects on melanoma cells without impacting non-malignant human endothelial cells (Sâmia et al., 2019).

Synthetic Methods and Intermediate Applications

  • Biologically Active Intermediates : Duan et al. (2017) discussed the synthesis of 2 - ((4-Substituted Phenyl) Amino) Benzaldehyde, a significant intermediate for creating biologically active anticancer drugs. The research established an efficient synthetic method for these compounds (Duan et al., 2017).

Organic Chemistry and Catalysis

  • Enantioselectivity in Reactions : The work by Yamakawa and Noyori (1999) explored the asymmetric reaction of dimethylzinc and benzaldehyde, highlighting the role of a derivative of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde in the enantioselective process. This study contributes to understanding the steric and electronic factors in catalytic asymmetric synthesis (Yamakawa & Noyori, 1999).

Molecular Structure and Characterization

  • Structural Analysis for Medicinal Application : Anitha et al. (2013) synthesized and characterized a Ni(II) complex with a derivative of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde, highlighting its potential for biological applications, particularly as an antibacterial agent (Anitha et al., 2013).

Antimicrobial and Anticancer Evaluation

  • QSAR Studies and Biological Screening : Sigroha et al. (2012) synthesized a series of compounds including 4-(substituted benzylidene-amino)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-ones, which showed potential in antimicrobial and anticancer applications. The study emphasized the importance of quantitative structure-activity relationship (QSAR) studies in determining biological activities (Sigroha et al., 2012).

Safety And Hazards

The compound is classified as a warning under the GHS07 symbol. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-[2-chloroethyl(methyl)amino]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-12(7-6-11)10-4-2-9(8-13)3-5-10/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFULQJDHJGQKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCl)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059100
Record name Benzaldehyde, 4-[(2-chloroethyl)methylamino]-
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Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-Chloroethyl)(methyl)amino)benzaldehyde

CAS RN

94-31-5
Record name 4-[(2-Chloroethyl)methylamino]benzaldehyde
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Record name 4-((2-Chloroethyl)methylamino)benzaldehyde
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Record name Benzaldehyde, 4-[(2-chloroethyl)methylamino]-
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Record name Benzaldehyde, 4-[(2-chloroethyl)methylamino]-
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Record name p-[(2-chloroethyl)methylamino]benzaldehyde
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Record name 4-[(2-Chloroethyl)methylamino]benzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Cen, M Liu, H Xiao, HP Yang, LX Chen, Q Li… - Sensors and Actuators B …, 2023 - Elsevier
A supramolecular fluorescent probe based on double-cavity nor-seco-cucurbit[10]uril (ns-Q[10]) was constructed using the non-covalent host-guest interactions between ns-Q[10] and …
Number of citations: 11 www.sciencedirect.com

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